
N,N-Dimethyl(nitrobenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl(nitrobenzyl)amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a nitrobenzyl group attached to a nitrogen atom, which is further bonded to two methyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethyl(nitrobenzyl)amine can be synthesized through several methods. One common approach involves the N-dimethylation of nitrobenzylamine using formaldehyde and formic acid. This reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalytic processes. For example, the reaction of nitrobenzylamine with dimethyl sulfate in the presence of a base such as sodium hydroxide can produce this compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl(nitrobenzyl)amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Oxidation: Formation of N,N-Dimethyl(aminobenzyl)amine.
Substitution: Formation of various substituted benzylamines.
Reduction: Formation of N,N-Dimethyl(aminobenzyl)amine.
Aplicaciones Científicas De Investigación
N,N-Dimethyl(nitrobenzyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl(nitrobenzyl)amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular pathways and biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylbenzylamine: Similar structure but lacks the nitro group.
N,N-Dimethyl(aminobenzyl)amine: Formed by the reduction of N,N-Dimethyl(nitrobenzyl)amine.
Dimethylamine: A simpler amine with two methyl groups attached to a nitrogen atom
Propiedades
Número CAS |
93805-56-2 |
|---|---|
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-nitro-1-phenylmethanamine |
InChI |
InChI=1S/C9H12N2O2/c1-10(2)9(11(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
Clave InChI |
NJACXLNZLIIPJQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(C1=CC=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


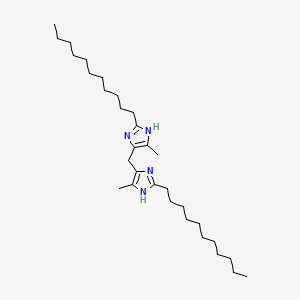

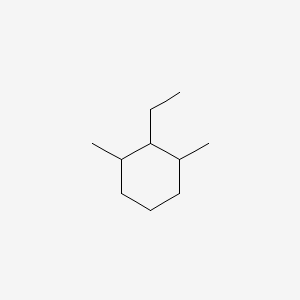
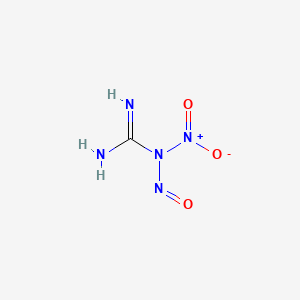



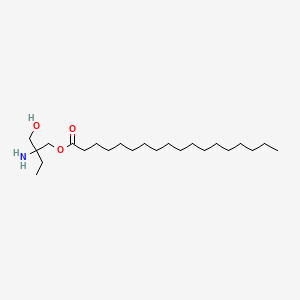
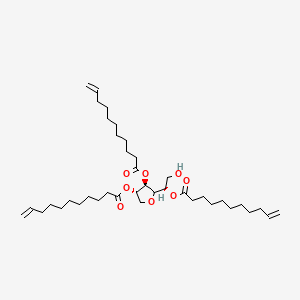
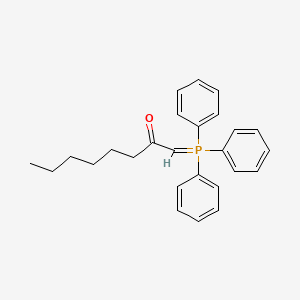

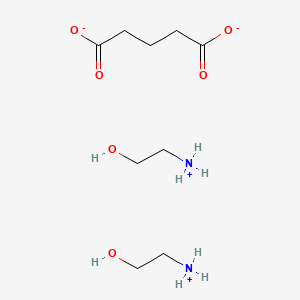

![1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B12648761.png)
